Boc-DPhe-OSu

Vue d'ensemble

Description

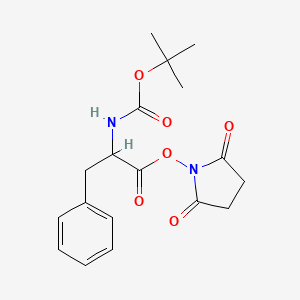

Boc-D-phenylalanine N-hydroxysuccinimide ester: is a chemical compound with the molecular formula C18H22N2O6 and a molecular weight of 362.38 g/mol . It is commonly used in peptide synthesis due to its ability to facilitate the formation of amide bonds. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino terminus and a reactive N-hydroxysuccinimide (NHS) ester on the carboxyl terminus.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-phenylalanine N-hydroxysuccinimide ester typically involves the reaction of Boc-D-phenylalanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of Boc-D-phenylalanine N-hydroxysuccinimide ester follows a similar synthetic route but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the coupling reaction .

Analyse Des Réactions Chimiques

Types of Reactions: Boc-D-phenylalanine N-hydroxysuccinimide ester primarily undergoes substitution reactions. The NHS ester group is highly reactive and can form amide bonds with primary amines, making it useful in peptide synthesis.

Common Reagents and Conditions:

Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), dichloromethane.

Conditions: Low temperatures, inert atmosphere to prevent oxidation, and anhydrous conditions to avoid hydrolysis.

Applications De Recherche Scientifique

Chemistry: Boc-D-phenylalanine N-hydroxysuccinimide ester is widely used in solid-phase peptide synthesis (SPPS) to create peptides, which are chains of amino acids. It allows for efficient and selective coupling with other amino acid derivatives during peptide chain elongation.

Biology: In biological research, this compound is used to modify existing proteins by attaching them to specific amino acid residues via the NHS ester group.

Medicine: Boc-D-phenylalanine N-hydroxysuccinimide ester plays a role in drug discovery and development by facilitating the creation of peptide-based drugs and drug conjugates. The NHS ester group enables its conjugation to various molecules, including small molecule drugs and nanoparticles, creating novel drug delivery systems.

Mécanisme D'action

The primary function of Boc-D-phenylalanine N-hydroxysuccinimide ester is as a reagent in peptide synthesis. The activated ester group facilitates the formation of amide bonds with the amino terminus of another peptide, allowing for the controlled addition of D-phenylalanine during peptide chain construction. Factors such as temperature, pH, and solvent can influence the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

- Boc-L-phenylalanine N-hydroxysuccinimide ester

- Boc-Lysine N-hydroxysuccinimide ester

- Boc-Valine N-hydroxysuccinimide ester

Uniqueness: Boc-D-phenylalanine N-hydroxysuccinimide ester is unique due to the presence of the D-phenylalanine residue, which provides different stereochemistry compared to its L-phenylalanine counterpart. This difference in stereochemistry can influence the biological activity and stability of the resulting peptides .

Activité Biologique

Boc-DPhe-OSu (Boc-D-Phenylalanine N-hydroxysuccinimide ester) is a compound primarily utilized as a reagent in peptide synthesis. Although it does not exhibit inherent biological activity, its role in facilitating the synthesis of bioactive peptides is significant in various fields, including medicinal chemistry and biological research. This article delves into the biological activity associated with peptides synthesized using this compound, highlighting its applications, mechanisms, and relevant research findings.

Overview of this compound

This compound is synthesized through the reaction of Boc-D-phenylalanine with N-hydroxysuccinimide (NHS) in the presence of coupling agents like dicyclohexylcarbodiimide (DCC). This process typically occurs in organic solvents such as dimethylformamide (DMF), under controlled conditions to maximize yield and purity . The compound features a reactive succinimide ester group, which facilitates the formation of amide bonds with amino groups, making it essential for peptide synthesis .

While this compound itself does not have a direct biological mechanism, it serves as an activated ester that allows for the selective coupling of D-phenylalanine into peptide chains. The incorporation of D-amino acids can influence the stability and biological activity of the resulting peptides, often enhancing their resistance to enzymatic degradation .

Applications in Peptide Synthesis

This compound is widely used in:

- Solid-phase peptide synthesis (SPPS) : It enables efficient coupling of amino acids to form peptides with specific sequences.

- Drug development : Peptides synthesized using this compound are explored for therapeutic applications, including cancer treatment and antimicrobial agents .

- Biological research : Researchers utilize peptides synthesized with this compound to study protein interactions and functions .

Case Study 1: Peptide Conjugates in Cancer Therapy

A study investigated oxime-linked peptide-daunomycin conjugates synthesized using this compound. These conjugates demonstrated significant tumor growth inhibition in vivo, with reductions in tumor size by up to 31.4% compared to control groups. The study highlighted that the incorporation of D-phenylalanine enhanced the efficacy of the conjugates against cancer cell lines .

Case Study 2: Optimization of Cyclic Peptides

In another research effort, cyclic peptides containing RGD motifs were synthesized using this compound. These peptides were screened for binding affinity to αvβ3 integrins, which are crucial in tumor angiogenesis. The results indicated that modifications involving D-amino acids significantly improved binding potency, showcasing the importance of stereochemistry in therapeutic applications .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of peptides synthesized with this compound compared to those without D-amino acid incorporation:

| Peptide Type | Biological Activity | Key Findings |

|---|---|---|

| Standard Peptides | Moderate | Limited stability and susceptibility to proteases. |

| D-Peptide Conjugates | Enhanced | Improved resistance to enzymatic degradation; higher therapeutic efficacy. |

| Cyclic D-Peptides | Significant | Increased binding affinity and specificity towards targets. |

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h4-8,13H,9-11H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUCANAMPJGMQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001111224 | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74124-84-8 | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74124-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, [2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001111224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.